2-Benzyloxy-4H-3,1-benzoxazin-4-one
Description
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-phenylmethoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16-15(19-14)18-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
XGGBVRLLWXYLJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=CC=CC=C3C(=O)O2 |
Synonyms |
2-benzyloxy-4H-3,1-benzoxazin-4-one 2-BzO-BXZO |
Origin of Product |
United States |
Preparation Methods
Thermally Induced Cyclization
The thermally induced cyclization of N-(2-benzyloxycarbonyl)phenyl ketenimines represents a robust method for synthesizing 2-benzyloxy-4H-3,1-benzoxazin-4-one. This approach involves the migration of the benzyl group from the oxygen atom of the ester function to the terminal carbon of the ketenimine fragment, forming a new carbon-oxygen bond.
Procedure :
-
Ketenimine Preparation : React 2-(benzyloxycarbonyl)aniline with triphosgene in dichloromethane to form the intermediate isocyanate.
-
Cyclization : Heat the ketenimine derivative in toluene at 120°C for 12 hours under inert conditions.
Yield : 68–75%.
Optimization :
-
Temperature Control : Elevated temperatures (120–140°C) enhance cyclization efficiency but risk decomposition.
-
Solvent Choice : Toluene outperforms polar solvents like DMF due to better thermal stability.
Acylation of Anthranilic Acid Derivatives
Benzoylation of Anthranilic Acid
Anthranilic acid serves as a key precursor. Reacting it with benzoyl chloride in pyridine yields 2-substituted benzoxazinones, including the benzyloxy variant.
Procedure :
-
Acylation : Add benzoyl chloride (2 eq.) dropwise to a stirred solution of anthranilic acid (1 eq.) in pyridine at 0°C.
-
Cyclization : Reflux the mixture for 4 hours to facilitate intramolecular cyclization.
Yield : 82–89%.
Mechanistic Insight :
Excess benzoyl chloride ensures complete acylation of both the amino and hydroxyl groups, preventing side products like N-benzoylanthranilic acid.
Benzyloxycarbonyl Protection
Alternative routes employ benzyloxycarbonyl (Cbz) protection to direct regioselective cyclization.
Procedure :
-
Protection : Treat anthranilic acid with benzyl chloroformate in the presence of NaHCO₃.
-
Cyclization : Use triphenylphosphite-pyridine to activate the carbonyl, forming the benzoxazinone core.
Yield : 70–78%.
Acid-Catalyzed Cyclization
Sulfuric Acid-Mediated Cyclization
Concentrated sulfuric acid efficiently promotes cyclization of 2-benzyloxycarbonylamino benzoic acids.
Procedure :
-
Substrate Preparation : Synthesize 2-[(benzyloxycarbonyl)amino]benzoic acid via Cbz protection of anthranilic acid.
-
Cyclization : Stir the substrate in concentrated H₂SO₄ at room temperature for 24 hours.
Yield : 72–80%.
Advantages :
Cyanuric Chloride-Mediated Cyclization
Two-Step Synthesis
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) acts as a cyclization agent in this method, enabling mild reaction conditions.
Procedure :
-
Acylation : React anthranilic acid with benzoyl chloride in chloroform using triethylamine as a base.
-
Cyclization : Reflux the intermediate with cyanuric chloride (1.2 eq.) in toluene for 48 hours.
Yield : 63–67%.
Key Considerations :
-
Stoichiometry : Excess cyanuric chloride (≥1.2 eq.) ensures complete conversion.
-
Purification : Recrystallization from ether-chloroform (3:1) improves purity.
Base-Promoted Cyclization
Potassium Carbonate in Polar Solvents
A one-pot method utilizes potassium carbonate to deprotonate intermediates, facilitating cyclization.
Procedure :
-
Coupling : Mix anthranilic acid with phenoxyacetyl chloride in CH₂Cl₂ containing K₂CO₃.
-
Cyclization : Stir at room temperature for 2 hours, followed by filtration and chromatography.
Yield : 55–60%.
Limitations :
-
Moderate yields due to competing esterification.
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Competing Pathways
Byproduct Formation
-
Quinazolinones : Observed when cyclization is incomplete or under acidic conditions.
-
Ester Derivatives : Formed if acylation steps lack stoichiometric control.
Industrial and Laboratory Optimization
Catalytic Enhancements
Q & A
Q. What are the established synthetic routes for 2-Benzyloxy-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized?
this compound is typically synthesized via condensation reactions. A common method involves reacting anthranilic acid derivatives with benzyloxy-substituted carbonyl precursors under acidic or thermal conditions. For example, heating anthranilic acid with benzyloxy-acid chlorides in n-butanol under reflux can yield the target compound . Optimization includes adjusting solvent polarity (e.g., using DMF for better solubility) and temperature (80–120°C) to enhance yield. Monitoring reaction progress via TLC and isolating intermediates through recrystallization (ethanol/water mixtures) are critical steps .
Q. How is this compound characterized, and what analytical techniques are essential?
Characterization requires a combination of:
- Spectroscopic methods :
- IR spectroscopy to confirm carbonyl (C=O, ~1680–1730 cm⁻¹) and benzoxazinone ring vibrations .
- ¹H/¹³C NMR to identify substituent environments (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .
- Elemental analysis (C, H, N) to verify purity (>95%) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 295) .
Q. What nucleophiles react with this compound, and what products are formed?
The compound reacts with nitrogen and sulfur nucleophiles due to its electrophilic carbonyl group. Key reactions include:
- Amines : Ethanolamine or aromatic amines yield quinazolinone derivatives via ring-opening and cyclization .
- Hydrazine : Forms hydrazide intermediates, which can further cyclize to triazolo-quinazolinones .
- Amino acids : Produces peptidomimetic derivatives with potential bioactivity .
Methodologically, reactions are conducted in ethanol or THF under reflux (6–12 hrs), followed by precipitation or column chromatography .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-benzyloxy group influence reactivity in ring-opening reactions?
The bulky benzyloxy group at the C-2 position increases steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electronically, the substituent’s electron-donating nature (via resonance) destabilizes the transition state, favoring alternative pathways. For example, hydrazine preferentially attacks the less hindered C-4 carbonyl in 2-substituted derivatives, leading to hydrazide formation rather than ring contraction . Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .
Q. What computational strategies are used to predict the biological activity of this compound derivatives?
- Molecular docking (AutoDock/Vina) to assess binding affinity with targets like elastase or HSV-1 protease .
- QSAR models to correlate substituent properties (e.g., logP, Hammett σ) with antimicrobial IC₅₀ values .
- MD simulations to evaluate stability of enzyme-inhibitor complexes over 100-ns trajectories .
These methods guide the design of derivatives with optimized steric and electronic profiles for specific applications .
Q. How does the 2-benzyloxy substituent compare to other groups (e.g., ethoxy, trifluoromethyl) in modulating biological activity?
A comparative analysis reveals:
Q. What methodologies are used to evaluate the photostability and thermal degradation of this compound?
- Photostability : Expose to UV light (λ=365 nm) and monitor degradation via HPLC. Benzoxazinones with electron-withdrawing groups show slower degradation .
- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) reveals decomposition onset at ~220°C. Kinetic studies (Arrhenius plots) determine activation energy (~120 kJ/mol) .
Q. How can this compound serve as a precursor for materials science applications?
The compound’s UV absorption (λmax ~340 nm) and electron-deficient ring make it a candidate for:
- Polymer additives : Improve photostability of polyesters by quenching free radicals .
- Fluorescent probes : Functionalize with fluorophores (e.g., dansyl groups) for cellular imaging .
Synthetic protocols involve Suzuki coupling or click chemistry to attach functional groups .
Data Contradictions and Resolution
- Reactivity discrepancies : Some studies report hydrazine-induced ring-opening , while others observe cyclization to triazoles . Resolution lies in reaction conditions: polar solvents (DMSO) favor ring-opening, while non-polar media (toluene) promote cyclization .
- Bioactivity variability : Antimicrobial activity ranges from µM to mM IC₅₀ values due to substituent positioning. Ortho-substituted derivatives show enhanced activity compared to para analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
